molecular formula C7H6ClNO3 B2981778 2-Chloro-3-methoxyisonicotinic acid CAS No. 1214344-24-7

2-Chloro-3-methoxyisonicotinic acid

Cat. No.: B2981778
CAS No.: 1214344-24-7
M. Wt: 187.58
InChI Key: MBCZEHFISBXOOG-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxyisonicotinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are substituted with chlorine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyisonicotinic acid typically involves the chlorination and methoxylation of isonicotinic acid derivatives. One common method includes the use of 3-pyridinecarbonitrile as a starting material, which undergoes oxidation in the presence of acetyl pyruvic molybdenum and hydrogen peroxide to form nicotinamide-N-oxide. This intermediate is then chlorinated using phenyl dichlorophosphate under anhydrous conditions and nitrogen atmosphere to yield 2-chloro-3-cyanopyridine. Finally, hydrolysis of this compound in a strong alkaline solution produces this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxyisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-methoxyisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxyisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-methoxyisonicotinic acid is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-chloro-3-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZEHFISBXOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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